2-(Acetyloxy)(carboxy-~13~C)benzoic acid

hyperpolarized 13C-NMR aspirin metabolism real-time pharmacokinetics

Select this carboxyl-13C aspirin (CAS 1173022-25-7) to ensure stable isotope label retention through all metabolic phases. Unlike acetyl-labeled or deuterated analogs, the 13C at the carboxyl position remains on the salicylic acid scaffold after hydrolysis and conjugation. This unlocks co-eluting LC-MS/MS quantification free of deuterium-exchange artifacts and 13C-MRI imaging that distinguishes intact drug from metabolites. The 99 atom% 13C enrichment and M+1 mass shift deliver the quantitative accuracy required for FDA/EMA-regulated bioanalytical studies.

Molecular Formula C9H8O4
C9H8O4
CH3COOC6H4COOH
HC9H7O4
Molecular Weight 180.16 g/mol
CAS No. 1173022-25-7
Cat. No. B3417949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)(carboxy-~13~C)benzoic acid
CAS1173022-25-7
Molecular FormulaC9H8O4
C9H8O4
CH3COOC6H4COOH
HC9H7O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i9+1
InChIKeyBSYNRYMUTXBXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
0.03 M
1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether;  less sol in anhydrous ether
In water, 4,600 mg/L at 25 °C
Solubility in water, g/100ml at 15 °C: 0.25 (poor)
(77°F): 0.3%

2-(Acetyloxy)(carboxy-~13~C)benzoic Acid (CAS 1173022-25-7): Core Identity and Procurement-Relevant Characteristics


2-(Acetyloxy)(carboxy-~13~C)benzoic acid (CAS 1173022-25-7), also designated as acetylsalicylic acid-α-13C or aspirin-(carboxyl-13C), is a stable isotope-labeled analog of aspirin in which the carboxyl carbonyl carbon is enriched with 13C at 99 atom % isotopic purity . With a molecular formula of 13CC8H8O4 and a molecular weight of 181.15 g/mol, this compound exhibits a +1 Da mass shift (M+1) relative to unlabeled aspirin (180.16 g/mol), a melting point of 134–136 °C, and is supplied as a white crystalline solid . It is classified as a research-use-only stable isotope-labeled compound, primarily employed as an internal standard for quantitative LC-MS/MS analysis and as a hyperpolarized magnetic resonance probe for real-time in vivo imaging [1].

Why Unlabeled Aspirin or Deuterated Analogs Cannot Substitute for 2-(Acetyloxy)(carboxy-~13~C)benzoic Acid in Quantitative and Imaging Applications


Unlabeled aspirin (CAS 50-78-2) is indistinguishable from endogenous or administered drug in biological matrices, precluding its use as an internal standard for absolute quantification. Deuterated aspirin analogs (e.g., aspirin-d3, CAS 921943-73-9; aspirin-d4, CAS 97781-16-3) introduce a mass shift but are subject to deuterium-hydrogen exchange at labile positions and exhibit chromatographic retention time shifts relative to the native analyte, which can compromise ion suppression correction in UPLC-MS/MS [1][2]. The acetyl-1-13C analog (CAS 229030-56-2) labels the acetyl carbonyl rather than the carboxyl group, meaning the 13C label is lost upon hydrolysis to salicylic acid—rendering it incapable of tracking the major metabolite in pharmacokinetic or metabolic fate studies [3]. The carboxyl-13C label of 2-(acetyloxy)(carboxy-~13~C)benzoic acid remains with the salicylic acid scaffold throughout hydrolysis and conjugation, uniquely enabling simultaneous monitoring of both the parent drug and its downstream metabolites [3].

Quantitative Differentiation Evidence for 2-(Acetyloxy)(carboxy-~13~C)benzoic Acid: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Carboxyl-13C Label Enables Differential Metabolic Fate Tracking Versus Acetyl-13C-Labeled Aspirin: Hydrolysis Product Detection at Δδ = 5.4 ppm

In the double-labeled analog ([1,1-13C2]-acetyl + [7-13C]-carboxyl aspirin), the carboxyl-13C resonance at 173.6 ppm is resolved from the acetyl-13C resonance at 173.3 ppm (Δδ = 0.3 ppm), enabling simultaneous monitoring of both positions. Upon in vitro base-catalyzed hydrolysis, the carboxyl-13C-labeled salicylic acid product appears at 178.7 ppm (Δδ = 5.4 ppm from parent aspirin carboxyl resonance), while the acetyl-13C-labeled acetate product appears at 181.3 ppm (Δδ = 8.0 ppm from parent aspirin acetyl resonance) [1]. For the single-labeled carboxyl-13C compound (2-(acetyloxy)(carboxy-~13~C)benzoic acid, compound 1 in the study), the parent resonance at 173.3 ppm was observed with 4.7% polarization and no hydrolysis detected after dissolution, confirming the stability of the hyperpolarized signal [1]. In contrast, acetyl-1-13C-labeled aspirin (CAS 229030-56-2) loses its 13C label as 13C-acetate upon hydrolysis, rendering the salicylic acid metabolite NMR-invisible and precluding metabolic tracking beyond the hydrolysis step .

hyperpolarized 13C-NMR aspirin metabolism real-time pharmacokinetics

T₁ Relaxation Time of 33±2 Seconds at Carboxyl-13C Enables In Vivo Hyperpolarized MR Imaging with >3000-Fold Signal Enhancement

The longitudinal relaxation constant (T₁) for the 13C-labeled carboxylic acid carbon (position 7) in the double-labeled analog was measured at 33±2 seconds in 100% D₂O at 37 °C using a 12° flip angle every 6 seconds [1]. The T₁ of the O-acetyl 13C-carbonyl in the single-labeled compound 1 was 27±2 seconds, and in the double-labeled compound 2 was 30±3 seconds [1]. These T₁ values support approximately 1 minute of in vivo imaging at 7 T. Single-labeled carboxyl-13C aspirin achieved 4.7% polarization at detection, corresponding to a greater than 3000-fold signal enhancement relative to thermally polarized material at 7 T [1]. In contrast, unlabeled aspirin cannot be detected by 13C-NMR at physiological concentrations, and deuterated aspirin analogs provide no NMR signal enhancement . Following intravenous injection of hyperpolarized double-labeled aspirin in mice, 13C signal was observed in the inferior vena cava (<5 seconds post-injection) and heart (>5 seconds post-injection), with acceptable signal-to-noise ratio for up to 10 seconds [1].

hyperpolarized MRI longitudinal relaxation in vivo drug imaging

13C Labeling at Carboxyl Position Eliminates Deuterium-Hydrogen Exchange and Chromatographic Retention Time Shifts Observed with Deuterated Aspirin Internal Standards

Deuterated internal standards (e.g., aspirin-d3 and aspirin-d4) exhibit measurable chromatographic retention time shifts relative to the native analyte due to the physicochemical differences between C–²H and C–¹H bonds, which can lead to differential ion suppression and inaccurate quantification in UPLC-MS/MS [1]. In a systematic comparison, Berg and Strand (2011) demonstrated that 13C-labeled internal standards co-elute with their analytes under various chromatographic conditions, while ²H-labeled internal standards showed slight but significant separation, resulting in improved ion suppression correction with 13C-labeled IS [1]. Additionally, deuterium labels positioned on carbons adjacent to carbonyl groups or on aromatic rings are susceptible to proton-deuterium exchange under sample preparation conditions, potentially altering the effective mass shift and compromising quantification accuracy . The carboxyl-13C label in 2-(acetyloxy)(carboxy-~13~C)benzoic acid is chemically stable and does not undergo exchange, providing a reliable +1 Da mass shift (M+1) that remains constant throughout sample workup and analysis .

stable isotope internal standard LC-MS/MS quantification ion suppression correction

Albumin-Binding Detection via 13C Linewidth Broadening: 15 Hz (Bound) vs 5 Hz (Free) Enables Label-Free Real-Time Protein Interaction Analysis

Incubation of hyperpolarized single-labeled carboxyl-13C aspirin (compound 1) with a 5% solution of bovine serum albumin (BSA) in PBS resulted in the appearance of a broad resonance centered at 172.9 ppm with a linewidth of 15 Hz (partially resolved from a sharp minor resonance at 173.1 ppm with linewidth of 5 Hz, consistent with free aspirin in PBS) [1]. The T₁ of the bound aspirin resonance was approximately 15 seconds, representing a ~50% reduction from the free T₁ of 27±2 seconds [1]. Competition experiments with excess 12C-aspirin significantly reduced the line-broadening effect, confirming that the increased linewidth and relaxation rate arise from exchange between free and albumin-bound aspirin [1]. This exchange-mediated line-broadening was further corroborated by incubation with mouse plasma and intact red blood cells, which showed an approximately 50% reduction in the T₁ of the parent 13C resonance [1]. In contrast, unlabeled aspirin cannot be monitored by 13C-NMR, and deuterated aspirin analogs provide no NMR-detectable signal for protein-binding studies .

drug-protein binding albumin acetylation hyperpolarized NMR

99 Atom % 13C Enrichment with M+1 Mass Shift Provides Clean Isotopic Purity for Quantitative LC-MS/MS Internal Standard Applications

The Sigma-Aldrich product specification certifies 99 atom % 13C isotopic enrichment for the carboxyl carbon . This yields a monoisotopic mass of 181.045614 Da, representing a +1 Da mass shift relative to unlabeled aspirin (180.042259 Da for the 12C isotopologue) . The M+1 shift is sufficient to avoid overlap with the natural abundance M+1 isotopologue peak of unlabeled aspirin (~9.7% relative abundance from 9 carbons × 1.08% natural 13C), providing a distinct mass channel for selected reaction monitoring (SRM) in LC-MS/MS quantification [1]. Compared to single-deuterium labeling, which would provide only +1 Da but with potential chromatographic separation, the 13C label at a quaternary carboxyl carbon position ensures co-elution with the analyte [1]. In contrast, 2-(acetyloxy)benzoic acid (unlabeled aspirin, CAS 50-78-2) has a molecular weight of 180.16 g/mol and cannot serve as a distinguishable internal standard in mass spectrometry-based assays .

isotopic enrichment mass shift SIL internal standard

In Vivo Tolerability of Hyperpolarized 13C-Aspirin: Multiple Injections Over 2 Weeks Without Apparent Adverse Effects in Mice

Mice tolerated multiple injections of hyperpolarized double-labeled aspirin (200 μL of 42 mM solution, 3% polarized) over a 2-week period (n = 3) with no apparent adverse effects [1]. This tolerability profile is critical for longitudinal imaging studies and contrasts with previous hyperpolarized drug candidates that exhibited dose-limiting toxicities, which prevented their translation to in vivo applications [1]. While unlabeled aspirin at equivalent doses would be expected to show similar tolerability, it cannot serve as a hyperpolarized MR probe due to the absence of a 13C label . The 13C-labeled aspirin maintains the established safety profile of native aspirin while adding the imaging capability, making it a unique tool for repeated-measures pharmacological studies [1].

in vivo toxicity hyperpolarized probe safety repeat-dose imaging

High-Value Application Scenarios for 2-(Acetyloxy)(carboxy-~13~C)benzoic Acid Based on Quantified Differentiation Evidence


Real-Time, Non-Radioactive In Vivo Pharmacokinetic Imaging of Aspirin Biodistribution via Hyperpolarized 13C-MRI

Leveraging the 33±2 s T₁ of the carboxyl-13C label and >3000-fold signal enhancement at 7 T, this compound enables dynamic imaging of aspirin biodistribution in living animals with ~1 minute of usable signal post-injection [1]. Unlike radiotracer methods (e.g., 14C or 3H), hyperpolarized 13C-MRI can distinguish intact aspirin from its metabolites through chemical shift resolution (Δδ = 5.4 ppm for salicylic acid), providing spatially resolved pharmacokinetic data without ionizing radiation [1]. This application is uniquely enabled by the carboxyl-13C label; acetyl-13C-labeled aspirin loses the label upon hydrolysis and cannot visualize the salicylic acid metabolite. Procurement of this compound is indicated for preclinical imaging facilities equipped with DNP hyperpolarizers and 7 T small-animal MRI systems [1].

Absolute Quantification of Aspirin and Salicylic Acid in Biological Matrices Using Carboxyl-13C-Aspirin as Stable Isotope-Labeled Internal Standard

With 99 atom % 13C enrichment and a reliable M+1 mass shift, this compound serves as a superior SIL-IS for LC-MS/MS quantification of aspirin in plasma, urine, and tissue homogenates [1][2]. Unlike deuterated internal standards (aspirin-d3 or aspirin-d4), the 13C label co-elutes precisely with the native analyte under UPLC conditions, providing more accurate ion suppression correction and eliminating deuterium-hydrogen exchange artifacts during sample preparation [2]. This application is critical for regulated bioanalytical laboratories performing pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence assessments where quantitative accuracy must meet FDA/EMA validation criteria [2].

Mechanistic Studies of Aspirin Transacetylation and Protein Binding Using Hyperpolarized 13C-NMR Spectroscopy

The carboxyl-13C label enables real-time monitoring of aspirin transacetylation reactions with amino acids (e.g., glycine, Nα-acetyl lysine) and albumin binding through characteristic changes in chemical shift, linewidth, and T₁ [1]. The observed 3-fold linewidth broadening (5 Hz free → 15 Hz BSA-bound) and ~50% T₁ reduction provide quantitative readouts of protein-binding kinetics without requiring fluorescent or radioactive labels [1]. This application is uniquely suited for investigating the non-COX-mediated mechanisms of aspirin's chemopreventive activity, which are hypothesized to involve transacetylation of cellular proteins. Research groups studying aspirin's pleiotropic effects should procure this compound for in vitro NMR-based mechanistic studies [1].

Metabolic Pathway Tracing of Aspirin Hydrolysis and Conjugation Using Position-Specific 13C Enrichment

Because the 13C label resides specifically on the carboxyl carbon, it is retained on the salicylic acid scaffold throughout Phase II conjugation (glycine conjugation to salicyluric acid; glucuronidation to salicyl phenolic and acyl glucuronides) [1]. This enables unambiguous tracking of aspirin's metabolic fate by 13C-NMR or LC-MS without the label scrambling that occurs with uniformly labeled or acetyl-labeled analogs. The stable M+1 mass shift persists through all major metabolic transformations, making this compound the rational choice for definitive metabolic pathway elucidation studies where the distinction between Phase I hydrolysis and Phase II conjugation products must be quantitatively resolved [1][2].

Quote Request

Request a Quote for 2-(Acetyloxy)(carboxy-~13~C)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.